molecular formula C9H9N3O6 B12497829 2-amino-3-(2,4-dinitrophenyl)propanoic Acid

2-amino-3-(2,4-dinitrophenyl)propanoic Acid

Cat. No.: B12497829
M. Wt: 255.18 g/mol
InChI Key: LLVUHQYJZJUDAM-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4-dinitrophenyl)propanoic acid, also known as 2,4-Dinitrophenylalanine , is a synthetic organic compound with the molecular formula C9H9N3O6 and a molecular weight of 255.19 g/mol. As a derivative of phenylalanine featuring a 2,4-dinitrophenyl substituent, this compound is of significant interest in biochemical research. The 2,4-dinitrophenyl group is a known motif in various chemical and biological contexts. For instance, 2,4-dinitrophenol (DNP), a related compound, is a well-characterized mitochondrial uncoupler that dissipates the proton gradient across the mitochondrial membrane, effectively disrupting ATP synthesis and increasing energy expenditure as heat . Research into DNP's mechanism has explored its potential in metabolic studies, though it is banned for human consumption due to a narrow therapeutic index and risks including uncontrolled hyperthermia and death . The presence of the same dinitrophenyl group in 2-amino-3-(2,4-dinitrophenyl)propanoic acid makes it a compound of interest for researchers studying similar biochemical pathways, cellular energy metabolism, and the development of analytical methods. This product is provided for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-amino-3-(2,4-dinitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVUHQYJZJUDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method employs 2,4-dinitrofluorobenzene (DNFB) to label the amine group of phenylalanine via nucleophilic aromatic substitution. The fluorine atom in DNFB is displaced by the α-amino group of phenylalanine under alkaline conditions.

Steps :

  • Alkaline Activation : Phenylalanine is dissolved in a sodium bicarbonate buffer (pH 8–9) to deprotonate the amine group.
  • Electrophilic Substitution : DNFB reacts with the activated amine, forming a stable DNP-phenylalanine derivative.
  • Acid Hydrolysis : The product is hydrolyzed with 6 M HCl to yield 2-amino-3-(2,4-dinitrophenyl)propanoic acid.

Key Conditions :

  • Temperature: 25–40°C
  • Solvent: Ethanol/water mixture
  • Yield: 70–85%

Advantages and Limitations

  • Advantages : High regioselectivity, scalable for industrial use.
  • Limitations : Requires careful handling of toxic DNFB and strong acids.

Multi-Step Synthesis from Veratraldehyde and Hippuric Acid

Patent-Based Method (RU2802445C1)

This approach avoids toxic intermediates and uses commercially available reagents:

Steps :

  • Azlactone Formation : Veratraldehyde reacts with hippuric acid in the presence of sodium acetate to form 4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one (yield: 83%).
  • Alkaline Hydrolysis : Treatment with aqueous NaOH and Raney nickel reduces the azlactone to 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid (yield: 90%).
  • Demethylation : Concentrated HBr removes methyl protecting groups, yielding the final product.

Key Conditions :

  • Demethylation: 48% HBr at 100°C for 6 hours
  • Total Yield: 60%

Comparative Analysis

Parameter Sanger’s Method Patent Method
Steps 3 4
Toxicity High (DNFB) Low
Yield 70–85% 60%
Scalability Industrial Laboratory

Alternative Routes via Nitration of Protected Intermediates

Nitration of Benzyl-Protected Phenylalanine

A modified approach involves nitrating N-benzylphenylalanine followed by deprotection:

Steps :

  • Protection : Benzyl chloroformate protects the α-amino group.
  • Nitration : Nitric acid/sulfuric acid mixture introduces nitro groups at the 2- and 4-positions.
  • Deprotection : Catalytic hydrogenation removes the benzyl group.

Key Data :

  • Nitration Temp: −15°C (prevents over-nitration)
  • Final Yield: 56%

Challenges

  • Side Reactions : Over-nitration or ring sulfonation may occur without precise temperature control.
  • Purification : Column chromatography is often required to isolate the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,4-dinitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7).

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: 2-amino-3-(2,4-diaminophenyl)propanoic acid.

    Reduction: 2-amino-3-(2,4-dinitrosophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-3-(2,4-dinitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(2,4-dinitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in redox reactions, affecting the oxidative state of biological molecules. The amino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s effects on cellular pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Positional Isomers and Nitro Group Variations

  • 3-Amino-3-(2-nitrophenyl)propanoic acid (CAS 5678-48-8): Differs by having a single nitro group at the ortho position of the phenyl ring.
  • (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid: Features a single nitro group at the para position and an acetylated amino group. The para substitution alters steric and electronic interactions, impacting its biological activity (e.g., enzyme inhibition) .

Functional Group Modifications

  • Boc-Dap(Dnp)-OH (CAS 214750-67-1): A protected derivative with a tert-butoxycarbonyl (Boc) group on the amino moiety and a DNP group on the side chain. This compound is used in peptide synthesis to study steric hindrance and stability .
  • 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid (CAS 2088570-82-3): Incorporates an ethoxy linker between the DNP group and the propanoic acid backbone, enhancing solubility and altering binding kinetics in fluorescence-based assays .

Table 1. Key Properties of 2-Amino-3-(2,4-dinitrophenyl)propanoic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Toxicity/Activity
(S)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid C₉H₉N₃O₆ 255.19 High electron deficiency; chiral center Likely toxic due to DNP group (inhibits oxidative phosphorylation)
3-Amino-3-(2-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 Single nitro group; reduced reactivity Lower toxicity compared to dinitro derivatives
Boc-Dap(Dnp)-OH C₁₄H₁₈N₄O₈ 370.31 Protected amino group; steric bulk Used in peptide synthesis with moderate stability
2,4-Dinitrophenol (2,4-DNP) C₆H₄N₂O₅ 184.11 Free phenol group; mitochondrial toxin High toxicity (uncouples oxidative phosphorylation)

Mechanistic and Functional Comparisons

  • Toxicity Mechanism: The DNP group in 2-amino-3-(2,4-dinitrophenyl)propanoic acid shares mechanistic similarities with 2,4-dinitrophenol (2,4-DNP), a known uncoupler of oxidative phosphorylation.
  • Fluorescence Quenching: Dinitrophenylated amino acids like GlyDNP (2-[(2,4-dinitrophenyl)amino]acetic acid) exhibit strong fluorescence quenching properties due to electron-deficient aromatic systems. This contrasts with simpler nitro derivatives (e.g., 4-nitrophenylalanine), which show weaker quenching .

Biological Activity

Chemical Structure and Properties
2-Amino-3-(2,4-dinitrophenyl)propanoic acid, also known as DNP-alanine, is a derivative of alanine featuring a dinitrophenyl group at the 3-position. This compound is characterized by its unique chemical structure, which includes an amino group, a propanoic acid backbone, and two nitro groups attached to a phenyl ring. This configuration imparts specific biological activities and makes it a subject of interest in biochemical research.

Biological Activity

Mechanism of Action
The biological activity of 2-amino-3-(2,4-dinitrophenyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets. It has been shown to influence several biochemical pathways, particularly those related to amino acid metabolism and signal transduction. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes by binding to their active sites. Additionally, it may alter protein interactions, which can lead to changes in cellular function and signaling pathways.

Enzyme Inhibition
Research indicates that DNP-alanine can inhibit certain enzymes involved in metabolic processes. For instance, studies have demonstrated its potential in inhibiting renin activity, which is crucial for regulating blood pressure . The inhibition mechanism often involves competitive binding to the active site of the enzyme, thereby reducing its activity.

Case Studies and Research Findings

Several studies have explored the biological implications of 2-amino-3-(2,4-dinitrophenyl)propanoic acid:

  • Renin Inhibition
    A study focused on developing highly sensitive fluorogenic substrates for evaluating renin inhibitors highlighted the use of DNP-alanine as a substrate. The incorporation of the dinitrophenyl group enhanced the sensitivity and specificity of the assays used to measure renin activity .
  • Protein Interaction Studies
    Investigations into the interactions between DNP-alanine and various proteins have revealed that this compound can significantly alter protein conformation and function. This property has implications for understanding how small molecules can modulate protein activity in physiological processes.
  • Therapeutic Potential
    The compound has been studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Its ability to inhibit specific enzymes suggests that it may serve as a lead compound for developing new drugs targeting metabolic disorders or inflammatory diseases.

Data Tables

Study Focus Area Key Findings
Study 1Renin InhibitionDemonstrated effective inhibition using DNP-alanine as a substrate with >90% quenching efficiency .
Study 2Protein InteractionsShowed significant alterations in protein function upon interaction with DNP-alanine.
Study 3Therapeutic ApplicationsIndicated potential anti-inflammatory effects; further research needed for clinical applications.

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